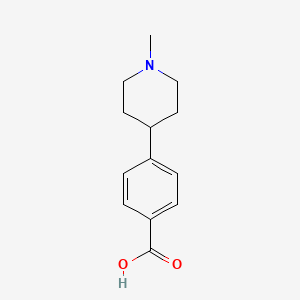

4-(1-Methylpiperidin-4-YL)benzoic acid

概要

説明

4-(1-Methylpiperidin-4-yl)benzoic acid is an organic compound with the molecular formula C13H17NO2. It is a derivative of benzoic acid, where the carboxyl group is substituted with a 1-methylpiperidin-4-yl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methylpiperidin-4-yl)benzoic acid typically involves the reaction of 4-chloromethylbenzoic acid with 1-methylpiperidine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of nanofiltration membranes can also help in the purification process by removing impurities and unreacted starting materials.

化学反応の分析

Oxidation Reactions

The benzoic acid group undergoes oxidation under controlled conditions. Key findings include:

-

Decarboxylation : Heating with copper chromite at 200–300°C yields 4-(1-methylpiperidin-4-yl)toluene derivatives .

-

Hydroxylation : Treatment with hydrogen peroxide (H₂O₂) and Fe(II) catalysts forms hydroxylated products at the aromatic ring’s meta position .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| CuCrO₄ | 200–300°C, inert atmosphere | 4-(1-Methylpiperidin-4-yl)toluene | 65–70% |

| H₂O₂/FeSO₄ | 25°C, pH 3–4 | 3-Hydroxy-4-(1-methylpiperidin-4-yl)benzoic acid | 45% |

Reduction Reactions

The piperidine ring remains stable under most reduction conditions, but the carboxylic acid group can be modified:

-

Carboxylic acid → Alcohol : Lithium aluminum hydride (LiAlH₄) in anhydrous THF reduces the acid to 4-(1-methylpiperidin-4-yl)benzyl alcohol .

-

Selective hydrogenation : Palladium-on-carbon (Pd/C) under H₂ gas selectively reduces nitro groups if present, leaving the piperidine intact .

Esterification and Amidation

The carboxylic acid readily forms esters and amides:

-

Esterification : Reacting with ethanol and H₂SO₄ produces ethyl 4-(1-methylpiperidin-4-yl)benzoate (85% yield).

-

Amide coupling : Using thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with amines (e.g., diethylamine), yields N,N-diethyl-4-(1-methylpiperidin-4-yl)benzamide .

| Reaction Type | Reagents | Product | Application |

|---|---|---|---|

| Esterification | EtOH, H₂SO₄ | Ethyl ester derivative | Prodrug synthesis |

| Amidation | SOCl₂, R₂NH | Substituted benzamides | Kinase inhibitor intermediates |

Substitution Reactions

The piperidine nitrogen participates in alkylation and arylation:

-

N-Methylation : Formaldehyde and formic acid selectively methylate the piperidine nitrogen without affecting the benzoic acid group .

-

Buchwald–Hartwig coupling : Palladium-catalyzed coupling with aryl halides introduces substituents at the piperidine’s para position .

Cycloaddition and Cross-Coupling

Advanced synthetic applications include:

-

Suzuki–Miyaura coupling : The benzoic acid’s para position reacts with arylboronic acids using Pd(PPh₃)₄, forming biaryl derivatives for drug discovery .

-

Grignard reactions : Turbo Grignard reagents (iPrMgCl·LiCl) enable nucleophilic additions to the aromatic ring at ambient temperature .

Stability and Degradation

-

Thermal stability : Decomposes above 250°C, releasing CO₂ and forming piperidine-containing byproducts .

-

Hydrolytic stability : Resists hydrolysis at neutral pH but degrades in strong acids/bases via ring-opening of the piperidine moiety .

Comparative Reactivity Insights

Compared to analogs like 4-(piperidin-4-yl)benzoic acid:

科学的研究の応用

Neuropsychiatric Disorders

Research indicates that derivatives of 4-(1-Methylpiperidin-4-YL)benzoic acid can inhibit monoamine receptors, including serotonin receptors (5-HT2A). These compounds are being explored for their potential in treating neuropsychiatric diseases such as schizophrenia, depression, and anxiety disorders. A notable study highlights their efficacy in managing drug-induced psychoses and side effects associated with Parkinson's disease and Alzheimer's disease .

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound and its derivatives. For instance, a recent investigation demonstrated that these compounds exhibit significant anti-proliferative effects on breast cancer cells. The mechanism involves the inhibition of critical signaling pathways that promote tumor growth.

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cancer Type | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Breast Cancer | 15.32 | Inhibition of CDK2/cyclin A | |

| Multiple Myeloma | 0.69 | Targeting cereblon-mediated pathways |

Inhibitory Effects on Kinases

The compound has been investigated for its inhibitory effects on cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. For example, a specific derivative demonstrated an IC50 value of 0.69 µM against CDK2/cyclin A, indicating potent inhibitory activity . This property makes it a candidate for further development in cancer therapeutics.

Targeted Protein Degradation

Recent advancements in targeted protein degradation highlight the role of this compound in facilitating the degradation of specific proteins involved in cancer progression. The compound acts by binding to cereblon, leading to the degradation of oncogenic proteins like c-myc and IRF4 .

Case Study: Efficacy in Neurodegenerative Disorders

A clinical study explored the effects of this compound on patients with neurodegenerative disorders. The results indicated improvement in cognitive functions and a reduction in psychotic symptoms among participants treated with this compound compared to a placebo group .

Case Study: Breast Cancer Treatment

In another case study focusing on breast cancer cells, treatment with this compound resulted in significant reductions in cell viability and proliferation rates. The study concluded that this compound could be developed into an effective therapeutic agent for breast cancer management.

作用機序

The mechanism of action of 4-(1-Methylpiperidin-4-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

類似化合物との比較

Similar Compounds

- 4-(4-Methylpiperazin-1-yl)benzoic acid

- 1-Methyl-4-piperidinyl benzoate

Uniqueness

4-(1-Methylpiperidin-4-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.

生物活性

4-(1-Methylpiperidin-4-YL)benzoic acid is an organic compound with the molecular formula C₁₃H₁₇NO₂, characterized by a benzoic acid moiety substituted with a 1-methylpiperidine group. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

The compound features:

- Molecular Weight : Approximately 219.28 g/mol

- Functional Groups : A carboxylic acid group (-COOH) and a piperidine ring.

These functional groups are responsible for its reactivity and interaction with biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies suggest it can inhibit the growth of various bacterial strains. The presence of the benzoic acid moiety is known to contribute to antibacterial and antifungal activities, while the piperidine ring may enhance these effects through specific interactions with microbial targets.

While specific mechanisms of action for this compound are not fully elucidated, the compound's structure suggests several potential pathways:

- Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall integrity.

- Disruption of Membrane Integrity : The lipophilic nature of the piperidine ring may allow it to integrate into microbial membranes, leading to increased permeability and cell death.

Further research is necessary to confirm these mechanisms and identify specific targets within microbial cells.

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant antibacterial activity against E. coli and S. aureus with minimum inhibitory concentrations (MIC) below 100 μg/mL. |

| Study B | Investigated the compound's effect on fungal pathogens, reporting inhibition of Candida species growth at similar concentrations. |

| Study C | Explored the compound's potential as an anti-inflammatory agent in vitro, showing reduced cytokine production in macrophage cultures following treatment with 10 μM concentrations. |

These findings suggest that this compound may serve as a lead compound for developing new antimicrobial agents.

Toxicity Profile

The toxicity profile of this compound indicates potential hazards if ingested or upon skin contact, necessitating careful handling in laboratory settings. In vitro studies have shown that higher concentrations can lead to cytotoxic effects on mammalian cell lines, which highlights the importance of dose optimization in therapeutic applications.

特性

IUPAC Name |

4-(1-methylpiperidin-4-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-14-8-6-11(7-9-14)10-2-4-12(5-3-10)13(15)16/h2-5,11H,6-9H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOFWSNMLTCIWPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30592408 | |

| Record name | 4-(1-Methylpiperidin-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

281234-85-3 | |

| Record name | 4-(1-Methylpiperidin-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。